N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide
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Overview
Description
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide is a cyclodepsipeptide, a class of compounds known for their unique cyclic structure containing both peptide and ester bonds. It is produced by the actinomycete Microbispora sp. ATCC 55140 and is known for its potent endothelin antagonistic properties . This compound, along with its analogs Cochinmicin I and II, has been identified as a result of screening actinomycetes culture extracts for activity against quorum sensing systems in Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide involves complex synthetic strategies to access its unique structural motifs. One notable method employs a novel amide bond-forming reaction referred to as Umpolung Amide Synthesis (UmAS), which is particularly useful for accessing epimerization-prone peptides . The synthesis typically involves multiple steps, including the formation of cyclic depsipeptide structures through ester and peptide bond formation.
Industrial Production Methods
This compound is produced through submerged fermentation cultures of Microbispora sp. ATCC 55140 . The fermentation process is followed by purification using High-Performance Liquid Chromatography (HPLC) to separate this compound from its analogs .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the peptide bonds within the molecule.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the cyclodepsipeptide structure.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups.
Scientific Research Applications
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclodepsipeptide synthesis and structure-activity relationships.
Mechanism of Action
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide exerts its effects by acting as an endothelin receptor antagonist. It binds to endothelin receptors, thereby inhibiting the action of endothelin, a potent vasoconstrictor . This mechanism involves the disruption of endothelin-mediated signaling pathways, which can lead to reduced vasoconstriction and potential therapeutic benefits in conditions like hypertension and heart failure.
Comparison with Similar Compounds
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide is closely related to Cochinmicin I and II, which are also cyclodepsipeptides produced by Microbispora sp. ATCC 55140 . Cochinmicin I is the deschloro analog of this compound, while Cochinmicin II is a stereoisomer of this compound . These compounds share similar endothelin antagonistic properties but differ in their specific structural features and stereochemistry.
List of Similar Compounds
Cochinmicin I: Deschloro analog of this compound.
Cochinmicin II: Stereoisomer of this compound.
WS9326A and WS9326B: Cyclodepsipeptides with similar quorum sensing inhibitory properties.
This compound stands out due to its unique structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
143728-99-8 |
---|---|
Molecular Formula |
C46H46ClN7O12 |
Molecular Weight |
924.361 |
IUPAC Name |
N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H46ClN7O12/c1-23-40(59)53-38(27-17-29(55)21-30(56)18-27)45(64)54-39(28-19-31(57)22-32(58)20-28)46(65)66-24(2)37(44(63)51-34(42(61)48-23)15-25-9-5-3-6-10-25)52-43(62)35(16-26-11-7-4-8-12-26)50-41(60)33-13-14-36(47)49-33/h3-14,17-24,34-35,37-39,49,55-58H,15-16H2,1-2H3,(H,48,61)(H,50,60)(H,51,63)(H,52,62)(H,53,59)(H,54,64)/t23-,24-,34-,35+,37-,38-,39-/m1/s1 |
InChI Key |
SHHDTFPTYUGWHB-GKDMNRBESA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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